Undecane

Description

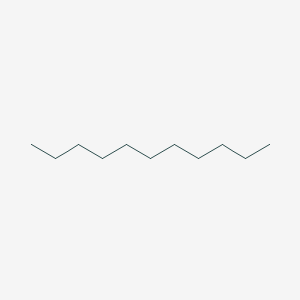

Structure

3D Structure

Propriétés

IUPAC Name |

undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-3-5-7-9-11-10-8-6-4-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSJKGSCJYJTIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | undecane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Undecane | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021689 | |

| Record name | Undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Undecane appears as a colorless liquid. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Clear liquid; [CAMEO] | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

384.6 °F at 760 mmHg (NTP, 1992), boiling point equals 385 °F, 195.9 °C, 195.00 to 198.00 °C. @ 760.00 mm Hg | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

149 °F (NFPA, 2010), 300 °F, 62.0 °C (143.6 °F) - closed cup, 149 °F (65 °C) (open cup) | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 0.014 mg/L at 25 deg (critical evaluation of all available data), In water, 0.0044 mg/L at 25 °C, Miscible with ethyl alcohol, ether | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.74017 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7402 g/cu cm at 20 °C | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.4 (Air = 1) | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.41 [mmHg], 0.412 mm Hg at 25 °C | |

| Record name | Undecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

1120-21-4, 61193-21-3 | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Undecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV0QT00NUE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-14.1 °F (NTP, 1992), -25.54 °C, -26.00 °C. @ 760.00 mm Hg | |

| Record name | UNDECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4736 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Undecane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5791 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Undecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031445 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of Undecane

Introduction

Undecane, also known as n-undecane or hendecane, is a straight-chain alkane hydrocarbon with the chemical formula C₁₁H₂₄.[1][2] It is the eleventh member of the alkane series and exists as a colorless liquid at standard temperature and pressure.[1][2][3] this compound is a non-polar molecule with low reactivity, characteristic of alkanes.[1][4] This compound is found naturally in petroleum fractions and is used in organic synthesis, as a solvent, and as an internal standard in gas chromatography.[1][2][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its key chemical reactions.

Physical Properties of this compound

This compound is a colorless liquid with a faint, gasoline-like odor that diminishes with purification.[2][3][5] Its physical state and properties are dictated by the van der Waals forces between its molecules.[5]

Table 1: General and Physical Properties of n-Undecane

| Property | Value | References |

| Molecular Formula | C₁₁H₂₄ | [1][2][6] |

| Molar Mass | 156.31 g/mol | [2][3][6] |

| Appearance | Colorless liquid | [1][2][3] |

| Odor | Faint, gasoline-like | [3][4][5] |

| Melting Point | -26 °C to -25.6 °C | [1][2][5][6] |

| Boiling Point | 195.7 °C to 196.1 °C | [1][2][5][6] |

| Density | 0.740 g/mL at 20-25 °C | [1][2][5][6] |

| Vapor Density | 5.4 (vs air) | [6][7][8] |

| Vapor Pressure | 55 Pa at 25 °C | [2][5][9] |

| Flash Point | 62 °C to 65 °C | [1][10][11] |

| Autoignition Temperature | ~220 °C - 240 °C | [12][13] |

| Refractive Index | 1.417 at 20 °C/D | [5][6][12] |

| Viscosity | 1.098 mPa·s at 25 °C | [3] |

| Surface Tension | 24.21 mN/m at 25 °C | [3] |

Table 2: Solubility of n-Undecane

| Solvent | Solubility | References |

| Water | Insoluble (0.0044 - 0.014 mg/L at 25 °C) | [1][3][14] |

| Organic Solvents (e.g., ethanol, ether, hexane, toluene) | Soluble/Miscible | [1][4][15] |

Chemical Properties and Reactivity

This compound exhibits the typical chemical properties of an alkane, characterized by its relative inertness under standard conditions.[5] Its reactions generally require significant energy input, such as high temperatures or UV light, to initiate. Saturated aliphatic hydrocarbons like this compound are largely unreactive towards aqueous solutions of acids, alkalis, and most oxidizing or reducing agents.[7][16] However, they can react with strong oxidizing agents like nitric acid.[7][16]

Combustion

Like other hydrocarbons, this compound undergoes combustion reactions, which are highly exothermic.

-

Complete Combustion: In the presence of sufficient oxygen, this compound burns to produce carbon dioxide and water.[17][18]

Balanced Equation: C₁₁H₂₄(l) + 17O₂(g) → 11CO₂(g) + 12H₂O(g)[17][18][19]

-

Incomplete Combustion: With a limited supply of oxygen, incomplete combustion occurs, which can produce carbon monoxide, soot (elemental carbon), and water.[20][21] Carbon monoxide is a toxic gas that can be harmful to humans.[20]

Balanced Equation (producing Carbon Monoxide): 2C₁₁H₂₄(l) + 23O₂(g) → 22CO(g) + 24H₂O(g)[21]

Balanced Equation (producing Soot): C₁₁H₂₄(l) + 6O₂(g) → 11C(s) + 12H₂O(g)[21]

Halogenation

This compound can undergo free-radical halogenation in the presence of UV light. This reaction is not highly selective, particularly with chlorine, and can result in a mixture of halogenated this compound isomers. Bromination shows greater selectivity than chlorination.[5]

Experimental Protocols

The determination of the physicochemical properties of this compound relies on established laboratory techniques.

1. Determination of Boiling Point (Capillary Method)

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[22]

-

Methodology:

-

A small amount of liquid this compound is placed in a test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the test tube.

-

The test tube is attached to a thermometer and heated in a controlled manner (e.g., using a Thiele tube).

-

As the temperature increases, a steady stream of bubbles will emerge from the capillary tube.

-

The heat is then slowly removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[22]

-

2. Determination of Melting Point (Capillary Method)

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline solids, this occurs over a narrow temperature range.[22]

-

Methodology:

-

A small sample of solid (frozen) this compound is finely powdered and packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[22]

-

3. Determination of Density (Pycnometer Method)

-

Principle: Density is the mass of a substance per unit volume. A pycnometer is a flask with a specific, accurately known volume.

-

Methodology:

-

A clean, dry pycnometer is weighed.

-

The pycnometer is filled with distilled water at a specific temperature and weighed again to determine the mass of the water. The volume of the pycnometer is calculated from the known density of water.

-

The pycnometer is emptied, dried, and filled with liquid this compound at the same temperature.

-

The pycnometer containing the this compound is weighed.

-

The mass of the this compound is determined, and its density is calculated by dividing the mass by the known volume of the pycnometer.[22]

-

4. Determination of Viscosity

-

Principle: Viscosity is a measure of a fluid's resistance to flow. Various methods can be employed, including capillary viscometers, rolling-ball viscometers, and vibrating-wire viscometers.[23]

-

Methodology (Capillary Viscometer - e.g., Ubbelohde):

-

A known volume of this compound is introduced into the viscometer, which is then placed in a constant-temperature bath.

-

The liquid is drawn up through the capillary tube by suction.

-

The time it takes for the liquid to flow between two marked points under the influence of gravity is measured.

-

The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.[23]

-

Visualizations

Caption: Experimental workflow for property characterization.

Caption: Complete combustion reaction of this compound.

Caption: Incomplete combustion of this compound to carbon monoxide.

References

- 1. grokipedia.com [grokipedia.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. webqc.org [webqc.org]

- 6. 十一烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound (C11H24) High Purity 99% Available at Attractive Prices, Supplier in Mumbai [nacchemical.com]

- 9. This compound - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 10. cpchem.com [cpchem.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. 1120-21-4 CAS MSDS (n-Hendecane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 15. chembk.com [chembk.com]

- 16. Page loading... [guidechem.com]

- 17. brainly.com [brainly.com]

- 18. youtube.com [youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. brainly.com [brainly.com]

- 21. you-iggy.com [you-iggy.com]

- 22. benchchem.com [benchchem.com]

- 23. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Molecular Structure and Bonding of Undecane

For Researchers, Scientists, and Drug Development Professionals

Undecane (n-undecane) is a straight-chain alkane, a type of hydrocarbon, with the chemical formula C₁₁H₂₄.[1][2][3] As the eleventh member of the alkane homologous series, it is a colorless liquid at room temperature.[1][4][5] This document provides a detailed examination of its molecular structure and chemical bonding, crucial for understanding its physical properties and reactivity. This understanding is fundamental in various applications, including its use as a solvent, in organic synthesis, and as a reference compound in gas chromatography.[2][4][6]

Molecular Geometry and Hybridization

The this compound molecule is characterized by a linear chain of eleven carbon atoms, with each internal carbon atom bonded to two other carbon atoms and two hydrogen atoms, while the terminal carbon atoms are bonded to one other carbon atom and three hydrogen atoms.[2][5] All carbon atoms in the this compound molecule exhibit sp³ hybridization.[4] This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5°.[4] The overall conformation of the n-undecane molecule is a zigzag chain, which is the most energetically stable arrangement to minimize steric hindrance between adjacent methylene (B1212753) (-CH₂-) groups.[4]

Covalent Bonding in this compound

The bonding in this compound consists exclusively of single covalent bonds, which are strong sigma (σ) bonds.[4][5] These bonds are formed by the direct, head-on overlap of atomic orbitals. Specifically, the carbon-carbon (C-C) bonds result from the overlap of sp³ hybrid orbitals from adjacent carbon atoms, while the carbon-hydrogen (C-H) bonds are formed from the overlap of an sp³ hybrid orbital from a carbon atom and a 1s orbital from a hydrogen atom.[4]

These single bonds allow for free rotation of the carbon atoms around the bond axis, leading to various conformations of the this compound molecule. However, the extended zigzag chain remains the lowest energy conformation. The C-C and C-H bonds are nonpolar due to the small difference in electronegativity between carbon and hydrogen atoms.[4] This nonpolar nature is responsible for the characteristic properties of alkanes, such as their low solubility in water and their "hydrophobic" nature.[1][2][6]

Intermolecular Forces

The primary intermolecular forces present in this compound are London dispersion forces.[4] These are weak, transient attractive forces that arise from temporary fluctuations in electron distribution within the molecules, leading to the formation of temporary dipoles. The strength of these forces increases with the surface area of the molecule. As a relatively long-chain alkane, this compound has a significant surface area, resulting in stronger London dispersion forces compared to shorter-chain alkanes. These forces are responsible for holding the this compound molecules together in the liquid state at room temperature.

Quantitative Data Summary

The following table summarizes key quantitative data related to the molecular structure and properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₄[3][7][8] |

| Molar Mass | 156.31 g/mol [1][3] |

| Density | 0.74 g/mL at 25 °C |

| Melting Point | -26 °C[4] |

| Boiling Point | 196 °C[4] |

| C-C Bond Length | ~1.54 Å[4] |

| C-H Bond Length | ~1.09 Å[4] |

| C-C-C Bond Angle | ~109.5°[4] |

| Vapor Density | 5.4 (vs air)[3] |

| Refractive Index | 1.417 at 20 °C[4] |

Molecular Structure Visualization

The following diagram illustrates the bonding arrangement within a portion of the this compound molecule, highlighting the sp³ hybridization and the resulting tetrahedral geometry.

Caption: A simplified 2D representation of the covalent bonding in a three-carbon segment of an this compound molecule.

References

- 1. This compound | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound [chembk.com]

- 4. webqc.org [webqc.org]

- 5. guidechem.com [guidechem.com]

- 6. Showing Compound this compound (FDB004982) - FooDB [foodb.ca]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

The Ubiquitous Yet Understated Presence of Undecane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane (n-C11H24), a straight-chain alkane, is a naturally occurring volatile organic compound found across a diverse range of plant species. While often present in smaller quantities compared to other phytochemicals, its role in plant ecology, particularly in defense and communication, is increasingly recognized. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, delving into its biosynthesis, ecological functions, and the analytical methodologies required for its accurate quantification. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a foundational resource for researchers in phytochemistry, chemical ecology, and natural product-based drug discovery.

Natural Occurrence of this compound in Plants

This compound has been identified as a component of the essential oils and volatile emissions of numerous plant species. Its presence is often as part of a complex mixture of hydrocarbons and other secondary metabolites that contribute to the plant's chemical signature. While extensive quantitative data for this compound across a wide array of plants is not always readily available in the literature, existing studies indicate its widespread, albeit often minor, presence.

Table 1: Documented Occurrence of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Method of Analysis | This compound Concentration/Note |

| Citrus aurantiifolia (Lime) | Rutaceae | Fruit | Not Specified | 3 ppm[1] |

| Nepeta racemosa (Catmint) | Lamiaceae | Shoots | Not Specified | 0-4 ppm[1] |

| Symplocos crataegoides | Symplocaceae | Stem Bark Extract | GC-MS | 7.5% of extract[2] |

| Opuntia ficus-indica (Prickly Pear) | Cactaceae | Not Specified | GC-MS | 20% of extract[2] |

| Seseli pallasii | Apiaceae | Not Specified | GC-MS | 13.3% of extract[2] |

| Taxus baccata (Yew) | Taxaceae | Not Specified | GC-MS | 12.2% of extract[2] |

| Hypericum hirsutum | Hypericaceae | Essential Oil | GC-MS | Present in small percentages[2] |

| Lantana camara | Verbenaceae | Essential Oil | GC-MS | Present in small percentages[2] |

| Nicotiana glauca (Tree Tobacco) | Solanaceae | Leaf Essential Oil | GC-MS | Low percentage |

| Blackjack (Bidens pilosa) | Asteraceae | Root Exudates | Not Specified | Identified as a key allelochemical[3] |

| Salvia verbenaca (Vervain Sage) | Lamiaceae | Seed Oil | Not Specified | Naturally occurring[4] |

| Dialium guineense (Velvet Tamarind) | Fabaceae | Fruit Oil | Not Specified | Naturally occurring[4] |

Note: The concentrations reported can vary significantly based on the plant's genetic makeup, developmental stage, growing conditions, and the extraction and analytical methods employed.

Biosynthesis of this compound in Plants

This compound, as an odd-numbered n-alkane, is synthesized in plants through the general n-alkane biosynthetic pathway, which is primarily active in the epidermis of aerial plant parts and contributes to the formation of cuticular waxes. This pathway can be broadly divided into two main stages:

-

Fatty Acid Elongation: The process begins in the endoplasmic reticulum with the elongation of C16 and C18 fatty acyl-CoAs to very-long-chain fatty acids (VLCFAs) by the fatty acid elongase (FAE) complex. For the synthesis of this compound (C11), a lauroyl-CoA (C12) precursor is required.

-

Alkane Formation: The resulting C12 acyl-CoA is then channeled into a two-step reductive decarbonylation pathway to yield this compound.

-

Reduction to Aldehyde: The C12 acyl-CoA is first reduced to a C12 fatty aldehyde (dodecanal).

-

Decarbonylation to Alkane: The C12 aldehyde is then decarbonylated to produce the C11 alkane, this compound, with the release of carbon monoxide.

-

The key enzymatic complex involved in the final steps of alkane biosynthesis in model plants like Arabidopsis thaliana is composed of the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3). While this complex is known to catalyze the conversion of VLC acyl-CoAs to alkanes, the specific aldehyde decarbonylase that acts on a C12 aldehyde to produce this compound has not been definitively identified in the literature. It is believed to be a member of the aldehyde decarbonylase (AD) family of enzymes.

Ecological Role of this compound

This compound plays a significant role in the chemical ecology of plants, acting as a semiochemical that mediates interactions with other organisms. Its functions can be broadly categorized as follows:

-

Allelopathy: this compound released from plant roots can act as an allelochemical, inhibiting the growth and development of neighboring plants. For example, this compound is a key component of the root exudates of the invasive plant Bidens pilosa (blackjack) and has been shown to cause morphological anomalies, chlorosis, and cell death in other plants[3]. This allelopathic activity can provide a competitive advantage to the this compound-producing plant.

-

Insect Communication: As a volatile organic compound (VOC), this compound can be a component of the scent plumes that insects use to locate host plants. However, its primary role in insect communication appears to be as a pheromone, particularly in social insects. While produced by plants, its presence can be co-opted by insects. For instance, this compound is a known alarm pheromone in many ant species.

-

Plant Defense: The emission of this compound can be part of a plant's defense strategy against herbivores. While not as extensively studied as other defensive compounds, its presence in the volatile blend of plants can contribute to repelling or deterring certain insect herbivores.

Experimental Protocols

The accurate identification and quantification of this compound in plant matrices require sensitive analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The choice of extraction method is critical and depends on the plant material and the volatility of the target compound.

Extraction of this compound from Plant Material

a) Headspace Solid-Phase Microextraction (HS-SPME) for Volatiles: This method is ideal for analyzing the volatile profile of fresh plant material without the use of solvents.

-

Sample Preparation: Collect fresh plant material (e.g., leaves, flowers) and weigh a precise amount (e.g., 1-5 g) into a headspace vial.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated alkane or an alkane with a different chain length not present in the sample) to the vial.

-

Extraction: Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Desorption: Transfer the SPME fiber to the GC-MS injector for thermal desorption of the analytes.

b) Solvent Extraction for Cuticular Waxes: This method is suitable for extracting less volatile alkanes present in the cuticular wax.

-

Sample Preparation: Air-dry or freeze-dry the plant material to a constant weight.

-

Extraction: Immerse the plant material in a non-polar solvent such as n-hexane or chloroform (B151607) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.

-

Purification: Filter the extract to remove plant debris. The solvent can then be evaporated under a stream of nitrogen to concentrate the wax extract.

-

Fractionation (Optional): The crude wax extract can be further fractionated using column chromatography on silica (B1680970) gel to isolate the hydrocarbon fraction.

Quantification of this compound by GC-MS

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of hydrocarbons.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 300°C) to elute a wide range of compounds. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 300°C and hold for 10 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification, monitoring characteristic ions of this compound (e.g., m/z 43, 57, 71, 85).

-

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations containing the internal standard. Analyze these standards under the same GC-MS conditions to generate a calibration curve.

-

Quantification: The concentration of this compound in the plant extract is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

References

Undecane in Insect Chemical Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane, a simple straight-chain alkane, plays a multifaceted and crucial role in the chemical communication systems of various insect species. Primarily recognized as a potent alarm pheromone in numerous ant species, it also functions as a mild sex attractant for certain moths and cockroaches. Its derivative, 2-undecanone, is a well-established insect repellent. This technical guide provides an in-depth analysis of the role of this compound, presenting quantitative data on its production and behavioral effects, detailed experimental protocols for its study, and visual representations of the underlying biological pathways. This document is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and drug development, facilitating further investigation into this compound-mediated insect communication and its potential applications.

Quantitative Data on this compound in Insect Communication

The following tables summarize key quantitative data related to the production and behavioral and physiological responses to this compound and its derivatives in various insect species.

Table 1: this compound Concentration in Insect Glandular Secretions

| Insect Species | Gland | This compound Concentration/Amount | Reference |

| Formica argentea | Dufour's Gland | Prominent component | [1] |

| Formica oreas | Dufour's Gland | Major constituent | [1] |

| Camponotus japonicus | Dufour's Gland | Dominant secretion in all castes except original workers | [2] |

| Oecophylla longinoda | Dufour's Gland | ~70% of the composition (along with heneicosane (B133394) and tricosane) | [3] |

| Crematogaster rogenhoferi | Dufour's Gland (Worker) | 83.421 µg (total extract) | [4][5] |

Table 2: Behavioral Responses to this compound

| Insect Species | Behavioral Response | Threshold Concentration/Dosage | Assay Type | Reference |

| Formica argentea | Increased activity level (alarm) | 0.01% (Vol/Vol) solution in dichloromethane | Behavioral Bioassay | [1] |

| Various Ant Species | Rapid movement | Minute amount | Observational | [1] |

| Coraebus undatus (females <7 days old) | Repellent effect | Not specified | Double-Choice Olfactometer | [6] |

Table 3: Electroantennography (EAG) Responses to this compound and Related Compounds

| Insect Species | Compound | Dose | Mean EAG Response (mV) | Reference |

| Coraebus undatus (female) | Olean (1,7-dioxaspiro[5.5]this compound) | 100 µg | Dose-dependent increase | [6] |

| Aromia bungii (male) | (E)-2-hexenol | 1 mg | 1.197 ± 0.067 | [7] |

| Aromia bungii (female) | (E)-2-hexenol | 1 mg | 0.979 ± 0.057 | [7] |

| Navel Orangeworm (female) | Acetophenone (positive control) | Not specified | ~2.6 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of this compound in insect chemical communication.

Protocol for Pheromone Extraction and Analysis

Objective: To extract and identify this compound from insect glands.

Methods:

-

Gland Dissection and Solvent Extraction:

-

Insect Preparation: Anesthetize the insect by chilling.

-

Dissection: Under a dissecting microscope, carefully dissect the Dufour's gland from the abdomen of the ant using fine forceps and scissors.[2]

-

Extraction: Immediately place the dissected gland into a 1.5 mL glass vial containing 50 µL of a high-purity organic solvent such as hexane (B92381) or dichloromethane.[9]

-

Incubation: Allow the extraction to proceed for at least 30 minutes at room temperature.[9]

-

Sample Preparation: Carefully transfer the solvent extract to a clean vial insert for analysis.

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Sample Placement: Place a live insect or a dissected gland into a 20 mL headspace vial.[9]

-

Volatile Collection: Seal the vial and expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace above the sample. Heating the vial (e.g., to 60°C) can facilitate the release of volatiles.[9]

-

Desorption: After an appropriate collection time (e.g., 30 minutes), retract the fiber and insert it into the heated injection port of the gas chromatograph for thermal desorption.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: Inject 1 µL of the solvent extract or perform thermal desorption of the SPME fiber into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness).[10]

-

Oven Program: Start at an initial temperature of 40°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Identification: Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Protocol for Behavioral Assays

Objective: To assess the behavioral response of insects to this compound.

Methods:

-

Arena Assay for Alarm Behavior:

-

Arena: Use a clean glass petri dish (e.g., 9 cm diameter) as the observation arena.

-

Test Substance: Prepare a 0.01% (v/v) solution of this compound in a volatile solvent like dichloromethane. The control is the pure solvent.[1]

-

Application: Apply a small aliquot (e.g., 10 µL) of the test or control solution to a small piece of filter paper.

-

Observation: Introduce a single ant or a small group of ants into the arena. After an acclimatization period, introduce the filter paper with the test or control substance.

-

Data Collection: Record behavioral responses such as increased walking speed, agitated movements, and open mandibles for a set period (e.g., 5 minutes).

-

-

Y-Tube Olfactometer Assay for Attraction/Repulsion:

-

Apparatus: Use a glass Y-tube olfactometer with a constant flow of purified, humidified air through each arm.

-

Stimulus Delivery: Introduce the this compound solution on filter paper into the airflow of one arm and the solvent control into the other arm.

-

Insect Introduction: Release an individual insect at the base of the Y-tube.

-

Data Collection: Record the first choice of arm the insect makes and the time spent in each arm over a defined period (e.g., 10 minutes). A significant preference for one arm indicates attraction or repulsion.

-

Protocol for Electroantennography (EAG)

Objective: To measure the electrical response of an insect's antenna to this compound.

Methods:

-

Antennal Preparation:

-

Excision: Carefully excise an antenna from the head of a live, immobilized insect.

-

Mounting: Mount the antenna between two glass capillary electrodes filled with a conductive saline solution (e.g., Kaissling saline). The base of the antenna is connected to the reference electrode, and the tip to the recording electrode.[7]

-

-

Stimulus Delivery:

-

Preparation: Apply a known amount of this compound (dissolved in a solvent) onto a piece of filter paper and insert it into a Pasteur pipette.

-

Delivery System: A constant stream of humidified air is passed over the antennal preparation. The stimulus is delivered by puffing air from the Pasteur pipette into this continuous airstream.

-

-

Recording and Analysis:

-

Amplification: The potential difference between the two electrodes is amplified using a high-impedance amplifier.

-

Data Acquisition: The amplified signal (the electroantennogram) is recorded using data acquisition software.

-

Analysis: The amplitude of the negative deflection in the EAG signal upon stimulus presentation is measured. Responses are typically normalized to the response of a standard compound to allow for comparison between preparations.[8]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows in the study of this compound in insect chemical communication.

Experimental Workflow for Pheromone Identification

Simplified Olfactory Signaling Pathway

Conclusion

This compound is a pivotal semiochemical in the world of insects, acting as a critical signal for alarm and, to a lesser extent, mating. The methodologies outlined in this guide provide a robust framework for the continued investigation of this compound and other semiochemicals. For researchers in drug development and pest management, a thorough understanding of these chemical communication channels offers promising avenues for the creation of novel, targeted, and environmentally benign control strategies. Future research should focus on elucidating the specific receptors and neural circuits involved in this compound perception, as well as exploring its role in a wider range of insect species.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Components of Dufour’s and Venom Glands in Camponotus japonicus (Hymenoptera, Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Re-Analysis of Abdominal Gland Volatilome Secretions of the African Weaver Ant, Oecophylla longinoda (Hymenoptera: Formicidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. antwiki.org [antwiki.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of n-Undecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Undecane (C₁₁H₂₄) is a straight-chain alkane that serves as a crucial component in various industrial and research applications, including its use as a solvent, a component in biofuel surrogate mixtures, and a reference compound in gas chromatography. A thorough understanding of its thermodynamic properties is essential for process design, safety, and the development of predictive models in fields ranging from chemical engineering to pharmacology. This technical guide provides a comprehensive overview of the key thermodynamic properties of n-undecane, details the experimental protocols for their determination, and presents a logical workflow relevant to its industrial context.

Core Thermodynamic Properties of n-Undecane

The following tables summarize the critical thermodynamic data for n-undecane, compiled from various reputable sources. These values are fundamental for modeling its behavior in various physical and chemical processes.

Table 1: Fundamental Physical and Thermodynamic Properties of n-Undecane

| Property | Value | Units | Conditions |

| Molecular Formula | C₁₁H₂₄ | - | - |

| Molar Mass | 156.31 | g/mol | - |

| Melting Point | -26.0 | °C | 1 atm |

| Boiling Point | 196.0 | °C | 1 atm |

| Density | 0.74 | g/cm³ | 20 °C |

| Flash Point | 60.0 | °C | - |

| Autoignition Temperature | 220.0 | °C | - |

| Critical Temperature | 639.0 | K | - |

| Critical Pressure | 19.8 | bar | - |

Table 2: Enthalpy and Entropy Data for n-Undecane

| Property | Value | Units | Conditions |

| Enthalpy of Vaporization (ΔH_vap) | 56.4 | kJ/mol | Standard |

| Enthalpy of Fusion (ΔH_fus) | Not Widely Reported | kJ/mol | - |

| Standard Enthalpy of Formation (Liquid) | -327.3 | kJ/mol | 298.15 K |

| Standard Molar Entropy (Liquid) | 426.4 | J/mol·K | 298.15 K |

Table 3: Heat Capacity of Liquid n-Undecane at Various Temperatures [1][2]

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) |

| 292.29 | 341.1 |

| 298.15 | 345.05 |

| 298.0 | 342.7 |

Table 4: Vapor Pressure of n-Undecane at Various Temperatures

| Temperature (°C) | Vapor Pressure (hPa) |

| 20.0 | 0.6 |

Experimental Protocols for Determination of Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise and well-established experimental methodologies. The following sections detail the protocols for measuring key properties of n-undecane.

Density Measurement using a Pycnometer

The density of liquid n-undecane can be accurately determined using a pycnometer, a flask with a precisely known volume.

-

Apparatus: Pycnometer (specific gravity bottle), analytical balance, thermostat/water bath, Pasteur pipette.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water of a known temperature and density. Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.

-

Dry the exterior of the pycnometer and weigh it. Record the mass (m₂).

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with n-undecane, ensuring it is at the same temperature as the distilled water.

-

Weigh the pycnometer filled with n-undecane and record the mass (m₃).

-

-

Calculation: The density of n-undecane (ρ_u) is calculated using the following formula: ρ_u = ((m₃ - m₁) / (m₂ - m₁)) * ρ_w where ρ_w is the density of water at the experimental temperature.

Heat Capacity Determination by Calorimetry

The specific heat capacity of n-undecane can be determined using a calorimeter, which measures the heat transferred to or from a substance.

-

Apparatus: Calorimeter (e.g., a coffee-cup calorimeter for basic measurements or a differential scanning calorimeter for higher accuracy), thermometer, heater, magnetic stirrer, analytical balance.

-

Procedure (using a simple calorimeter):

-

Measure a known mass of n-undecane (m_u) and place it in the calorimeter.

-

Record the initial temperature of the n-undecane (T_initial).

-

Use a heater to supply a known amount of heat (Q) to the n-undecane. A magnetic stirrer ensures uniform temperature distribution.

-

Record the final temperature of the n-undecane (T_final) after heating.

-

-

Calculation: The specific heat capacity (c_p) is calculated as: c_p = Q / (m_u * (T_final - T_initial))

Enthalpy of Vaporization Measurement

The enthalpy of vaporization can be determined by measuring the heat required to vaporize a known amount of liquid at a constant temperature.

-

Apparatus: Calorimeter equipped with a vaporization chamber, heating element, and a system to measure the amount of vapor produced.

-

Procedure:

-

A known mass of n-undecane is placed in the vaporization chamber of the calorimeter.

-

The liquid is heated to its boiling point.

-

A known amount of electrical energy (heat) is supplied to the liquid, causing it to vaporize.

-

The amount of vapor produced is measured, often by condensing it and measuring its mass.

-

-

Calculation: The molar enthalpy of vaporization (ΔH_vap) is calculated by dividing the supplied heat by the number of moles of the vaporized substance.

Vapor Pressure Determination

The vapor pressure of n-undecane can be measured using various static or dynamic methods. A common static method involves a simple isoteniscope.

-

Apparatus: Isoteniscope, manometer, thermostat/water bath, vacuum pump.

-

Procedure:

-

A sample of n-undecane is placed in the isoteniscope bulb.

-

The apparatus is connected to a vacuum pump to remove air.

-

The isoteniscope is placed in a thermostat at a controlled temperature.

-

The vapor of the liquid establishes an equilibrium with the liquid phase.

-

The pressure of the vapor is measured using the manometer.

-

Measurements are repeated at different temperatures to obtain the vapor pressure curve.

-

Logical Workflow: Fractional Distillation of Crude Oil

n-Undecane is a component of several fractions obtained from the fractional distillation of crude oil, such as kerosene (B1165875) and diesel. The following diagram illustrates the workflow of this fundamental industrial process, highlighting the separation of hydrocarbons based on their boiling points.

Caption: Workflow for the fractional distillation of crude oil.

References

An In-depth Technical Guide to the Solubility of Undecane in Various Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of undecane, a non-polar n-alkane, in a range of common organic solvents. Understanding the solubility characteristics of this compound is crucial for its application as a solvent, a component in formulations, and a model compound in various research and industrial settings, including drug development. This document presents available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Principles of this compound Solubility

This compound (C₁₁H₂₄) is a non-polar hydrocarbon. Its solubility behavior is primarily governed by the principle of "like dissolves like." This means it exhibits high solubility in non-polar and weakly polar organic solvents due to favorable van der Waals interactions. Conversely, it is practically insoluble in highly polar solvents like water.

The solubility of this compound in organic solvents is also influenced by temperature. Generally, solubility increases with increasing temperature, although the extent of this effect varies depending on the specific solvent.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various organic solvents. Due to a scarcity of comprehensive public data for this compound across a wide range of solvents and temperatures, data for closely related n-alkanes (decane and dodecane) are also included as a proxy to demonstrate general trends.

Table 1: Solubility of this compound and Related n-Alkanes in Alcohols

| Solvent | Solute | Temperature (°C) | Solubility (Mole Fraction, x₁) |

| Ethanol | This compound | 20 | Miscible[1][2] |

| Ethanol | This compound | Miscibility gap below certain temperatures[2] | |

| Methanol | Decane (B31447) | 25 | 0.034 |

| Methanol | Dodecane | 25 | 0.012 |

Table 2: Qualitative and Limited Quantitative Solubility of this compound in Various Organic Solvents

| Solvent | Qualitative Solubility | Quantitative Data (at 25°C unless specified) |

| Hexane | Very good solubility[3] | - |

| Heptane | Very good solubility[3] | - |

| Octane | Very good solubility[3] | - |

| Toluene | Very good solubility[4] | - |

| Diethyl Ether | Readily soluble[1] | Miscible |

| Acetone | Soluble | - |

| Ethyl Acetate | Good solubility[3] | - |

| Acetonitrile | Limited miscibility (based on decane data) | Upper Critical Solution Temperature with decane: ~107.8°C |

| Chlorinated Hydrocarbons | Very good solubility[3] | - |

Experimental Protocols for Solubility Determination

Several experimental methods are employed to determine the solubility of liquid solutes like this compound in organic solvents. The choice of method depends on factors such as the required accuracy, the nature of the solute and solvent, and the available equipment.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: The mixture is allowed to stand undisturbed at the constant temperature to allow the excess, undissolved this compound to separate. Centrifugation can be used to enhance separation.

-

Sampling: A known volume of the clear, supernatant (saturated solution) is carefully withdrawn.

-

Solvent Evaporation: The solvent is evaporated from the sampled solution under controlled conditions (e.g., using a rotary evaporator or a stream of inert gas).

-

Mass Determination: The mass of the remaining this compound is accurately measured.

-

Calculation: The solubility is calculated based on the mass of the dissolved this compound and the volume of the solvent.

Gravimetric Method Workflow

Cloud Point Method

The cloud point method is particularly useful for determining the temperature at which a solution of a given composition becomes saturated, forming a two-phase system.

Methodology:

-

Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed, transparent containers.

-

Heating: The samples are slowly heated while being stirred until they become clear, single-phase solutions. The temperature at which the solution becomes clear is the "clear point."

-

Cooling: The clear solutions are then slowly cooled. The temperature at which the solution first becomes cloudy or turbid is the "cloud point," indicating the onset of phase separation.

-

Data Analysis: The cloud points for the different compositions are plotted against the composition to construct a solubility curve.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique that can be used to determine the concentration of a solute in a saturated solution.

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method.

-

Calibration: A series of standard solutions with known concentrations of this compound in the solvent are prepared to create a calibration curve.

-

Sample Analysis: A small, known volume of the clear, saturated solution is injected into the gas chromatograph.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

Calculation: The solubility is calculated from the determined concentration.

Factors Affecting this compound Solubility

The solubility of this compound is influenced by several interconnected factors, primarily related to the intermolecular forces between the solute and solvent molecules.

Factors Influencing this compound Solubility

Solvent Polarity: As a non-polar molecule, this compound dissolves best in non-polar solvents where van der Waals forces are the dominant intermolecular interactions. In polar solvents, the strong dipole-dipole or hydrogen bonding interactions between solvent molecules are not effectively overcome by the weaker van der Waals forces with this compound, leading to low solubility.

Temperature: Increasing the temperature generally increases the kinetic energy of both solute and solvent molecules, which can help overcome intermolecular forces and lead to greater mixing and thus higher solubility.

Molecular Structure: While this guide focuses on n-undecane, it is worth noting that branched isomers of this compound may exhibit different solubilities. Increased branching can reduce the surface area available for van der Waals interactions, which may lead to lower boiling points but can have a complex effect on solubility depending on the solvent.

Conclusion

This technical guide has summarized the key principles and available data regarding the solubility of this compound in various organic solvents. The non-polar nature of this compound dictates its high solubility in non-polar and weakly polar solvents. While comprehensive quantitative data remains somewhat limited in the public domain, the provided information and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this and similar n-alkanes. Further experimental work to generate more extensive solubility data at various temperatures would be highly beneficial to the scientific community.

References

Unraveling the Phase Behavior of Undecane in Binary Mixtures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and quantitative data surrounding the phase behavior of undecane in binary mixtures. A thorough understanding of solid-liquid, liquid-liquid, and vapor-liquid equilibria is paramount for applications ranging from materials science and chemical engineering to pharmaceutical formulation and drug delivery. This document provides a consolidated resource of experimental data, detailed methodologies, and visual representations of experimental workflows to aid researchers and professionals in these fields.

Introduction to Phase Equilibria of Binary Mixtures

The phase behavior of a binary mixture, such as those containing this compound, describes the physical state of the mixture under different conditions of temperature, pressure, and composition. The equilibrium between different phases (solid, liquid, and vapor) is governed by the principles of thermodynamics. A phase diagram is a graphical representation of these equilibrium conditions. For binary systems, temperature-composition diagrams are commonly used to illustrate the phase boundaries at a constant pressure.

This compound (n-C₁₁H₂₄), a straight-chain alkane, serves as a fundamental component in numerous scientific and industrial applications. Its interactions with other molecules in a mixture dictate the formation of different phases and are crucial for processes such as crystallization, extraction, and distillation. The following sections delve into the specifics of solid-liquid, liquid-liquid, and vapor-liquid equilibria for binary mixtures containing this compound.

Solid-Liquid Equilibrium (SLE) of this compound Binary Mixtures

Solid-liquid equilibrium is critical for understanding crystallization, purification, and the formulation of solid dosage forms. The phase diagrams of n-alkane mixtures can exhibit various features, including eutectic points, peritectic points, and solid solutions. For instance, binary mixtures of n-alkanes with an odd and an even number of carbon atoms can display complex phase behavior.

Quantitative SLE Data

The following tables summarize the solid-liquid equilibrium data for selected binary mixtures of this compound.

Table 1: Solid-Liquid Equilibrium Data for the n-Nonane + n-Undecane System

| Mole Fraction this compound (x_this compound) | Onset Temperature (K) | Peak Temperature (K) |

| 0.00 | 220.3 | 223.5 |

| 0.10 | 215.8 | 218.9 |

| 0.20 | 218.4 | 222.1 |

| 0.30 | 221.7 | 225.2 |

| 0.40 | 225.1 | 228.6 |

| 0.50 | 228.5 | 231.9 |

| 0.60 | 232.0 | 235.2 |

| 0.70 | 235.5 | 238.6 |

| 0.80 | 239.0 | 241.9 |

| 0.90 | 242.5 | 245.1 |

| 1.00 | 246.0 | 248.5 |

Table 2: Solid-Liquid Equilibrium Data for the this compound + Dodecane System

| Mole Fraction Dodecane (x_dodecane) | Onset Temperature (K) | Peak Temperature (K) |

| 0.0 | 247.6 | 249.8 |

| 0.1 | 245.1 | 247.5 |

| 0.2 | 242.5 | 245.2 |

| 0.3 | 239.8 | 242.8 |

| 0.4 | 237.0 | 240.3 |

| 0.5 | 234.1 | 237.7 |

| 0.6 | 231.1 | 235.0 |

| 0.7 | 228.0 | 232.2 |

| 0.8 | 224.8 | 229.3 |

| 0.9 | 221.5 | 226.3 |

| 1.0 | 218.1 | 223.2 |

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: